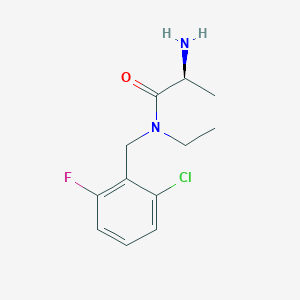

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBWWGGKAZGFCD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=C(C=CC=C1Cl)F)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Mixed Anhydride Method

A widely adopted method involves generating a mixed anhydride intermediate from (S)-2-amino-propionic acid using ethylchloroformate in the presence of N-methylmorpholine (NMM) in dichloromethane (DCM) at −15°C. The anhydride is subsequently reacted with N-ethyl-2-chloro-6-fluoro-benzylamine to yield the target amide.

Reaction Conditions :

Stereochemical Control via Chiral Resolution

Racemic mixtures of intermediates are resolved using chiral chromatography with polysaccharide-based stationary phases (e.g., Chiralpak AD-H) and mobile phases comprising hexane/isopropanol (80:20 v/v). Enantiomeric excess (ee) >99% is achieved, as confirmed by chiral HPLC.

Table 2: Chiral Resolution Parameters

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 × 4.6 mm) |

| Mobile Phase | Hexane/isopropanol (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S-enantiomer) | 12.3 min |

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and safety. Key steps include:

-

In-line mixing of ethylchloroformate and (S)-2-amino-propionic acid in THF at −15°C.

-

Real-time monitoring via FT-IR to track anhydride formation.

-

Automated quenching with N-ethyl-2-chloro-6-fluoro-benzylamine to minimize side reactions.

Advantages :

Crystallization-Based Purification

The crude product is purified via anti-solvent crystallization using isopropyl acetate and n-heptane . This method achieves ≥99.5% purity (HPLC) with a recovery yield of 90–95%.

Crystallization Parameters :

-

Solvent: Isopropyl acetate/n-heptane (1:3 v/v)

-

Temperature: 0–5°C

-

Stirring Rate: 200 rpm

Analytical Characterization

Spectroscopic Validation

Purity and Stability Assessment

Accelerated stability studies (40°C/75% RH for 8 weeks) show ≤0.5% degradation, confirming robustness under standard storage conditions.

Challenges and Mitigation Strategies

Racemization During Amidation

Exposure to elevated temperatures (>50°C) or acidic/basic conditions can lead to racemization. Mitigation includes:

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amino group (-NH₂) undergoes nucleophilic reactions with acylating or alkylating agents:

-

Mechanistic Insight : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons (acylation) or alkyl halides (alkylation). Steric hindrance from the ethyl and benzyl groups may slow reaction kinetics compared to simpler amines.

Amide Bond Cleavage and Functionalization

The amide bond (-CONH-) participates in hydrolysis and coupling reactions:

-

Structural Impact : The 2-chloro-6-fluoro substituents on the benzyl group stabilize the amide bond through electron-withdrawing effects, reducing hydrolysis rates compared to non-halogenated analogs .

Electrophilic Aromatic Substitution (EAS)

The halogenated benzyl ring undergoes directed substitution reactions:

-

Regiochemistry : The chloro and fluoro groups direct incoming electrophiles to the meta position relative to both substituents, consistent with their strong electron-withdrawing nature .

Nucleophilic Aromatic Substitution (NAS)

The 2-chloro substituent is susceptible to displacement under specific conditions:

-

Kinetic Limitations : Steric hindrance from the adjacent fluoro group and bulky N-ethyl substituent reduces NAS reactivity compared to monosubstituted chlorobenzenes .

Stereospecific Reactions

The (S)-configuration at the α-carbon influences reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacological agent. Its structure allows it to act on specific enzymes or receptors, which can lead to the development of new therapeutic agents. Notably, research indicates that similar compounds have been effective in modulating enzyme activity, suggesting that (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide may possess similar capabilities.

Case Study: Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit specific enzymes involved in disease pathways. For instance, studies on related amide derivatives have demonstrated their ability to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders .

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure and create new derivatives with potentially enhanced biological activities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Oxo derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced forms |

| Substitution | Triethylamine, dimethylformamide | Substituted derivatives |

Biological Studies

The compound is also utilized in biochemical assays to investigate its interactions with proteins, nucleic acids, and other biomolecules. Its structural characteristics may enhance its binding affinity to target proteins, making it a candidate for further biological evaluation.

Case Study: Protein Interaction

In studies involving similar benzyl-substituted propionamides, significant interactions with target proteins have been observed. For example, some derivatives have shown selectivity in inhibiting protein functions critical for cancer progression .

Industrial Applications

Beyond laboratory research, this compound is being explored for its potential use in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide | Methyl group instead of ethyl | Medicinal chemistry |

| (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide | Different dichlorobenzyl substituent | Organic synthesis |

| (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-propionamide | Isopropyl group | Specialty chemical production |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the benzyl ring, amide nitrogen, or stereochemistry. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Amide Nitrogen Substituents: Ethyl vs. Trifluoroethyl: The trifluoroethyl group (CAS referenced in ) enhances metabolic stability due to fluorine’s electron-withdrawing effects but may reduce bioavailability due to increased hydrophobicity.

Benzyl Ring Modifications :

- The 2-chloro-6-fluoro substitution in the target compound optimizes electronic effects (moderate electron withdrawal) and lipophilicity, favoring membrane permeability. In contrast, nitro groups (e.g., in derivatives) increase reactivity and electron deficiency, making them suitable for antimicrobial applications but less ideal for CNS targets .

Stereochemistry :

- The (S)-configuration in the target compound and its isopropyl analogue () is critical for chiral recognition in biological systems. Enantiomeric counterparts (R-configuration) may exhibit reduced activity or off-target effects.

Applications: The target compound’s discontinued status () suggests challenges in synthesis or efficacy compared to analogues like arylsulfinyl derivatives (), which exhibit potent bacterial enzyme inhibition.

Research Findings and Data

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~2.5 (moderate), balancing membrane permeability and solubility. Trifluoroethyl derivatives () may exceed LogP >3, increasing toxicity risks.

- Melting Points : Amides with nitro groups () exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas the target compound likely melts at ~150–170°C .

Biological Activity

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide is a synthetic compound classified as an amide, with a molecular formula of C12H17ClF2N2O and a molecular weight of approximately 258.72 g/mol. Its unique structure, characterized by the presence of a chiral center and various functional groups, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features:

- Chiral Center : This contributes to its stereoisomeric properties, specifically as the S-enantiomer.

- Functional Groups : The presence of a 2-chloro-6-fluorobenzyl group and an ethyl group attached to the nitrogen atom enhances its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that ensure the production of enantiomerically pure compounds. These methods are vital for maintaining the desired biological activity associated with the specific stereochemistry of the compound.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to this compound. For example, similar amide derivatives have shown significant activity against various bacterial strains:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound 15 | 0.039 | C. albicans |

These findings suggest that modifications in the structure can lead to enhanced antibacterial efficacy, indicating that this compound may also possess similar or improved antimicrobial properties compared to its analogs .

The mechanism of action for compounds like this compound is still under investigation but is believed to involve interactions with bacterial cell membranes or specific metabolic pathways. Studies utilizing immunofluorescence assays have demonstrated that related compounds can affect bacterial inclusion numbers and morphology in infected cells, suggesting a potential target for therapeutic intervention against infections caused by resistant strains .

Case Studies

- Antichlamydial Activity : Research on similar amide compounds has indicated selective activity against Chlamydia trachomatis. Compounds were assessed for their ability to reduce chlamydial inclusions in HEp-2 cells, revealing promising results that could be extrapolated to this compound as a candidate for further development against this pathogen .

- Toxicity Assessments : Preliminary studies have evaluated the toxicity of related compounds towards human cells and their mutagenicity using model organisms like Drosophila melanogaster. These assessments are crucial for determining the safety profile of this compound in potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide with high enantiomeric purity?

- Methodological Answer : Multi-step synthesis involving chiral resolution or asymmetric catalysis is critical. For example, protecting the amino group during coupling reactions (e.g., using Boc or Fmoc groups) ensures stereochemical integrity. Purification via preparative HPLC or chiral column chromatography can achieve >98% enantiomeric excess (ee), as seen in analogous syntheses of fluorinated benzamide derivatives . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization at the chiral center.

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of the 2-chloro-6-fluoro-benzyl group (aromatic protons at δ 7.2–7.8 ppm) and ethyl-propionamide backbone (N–CH2–CH3 triplet at δ 1.0–1.3 ppm).

- HPLC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 313.1) and purity (>95%).

- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles, particularly the (S)-configuration at the amino center .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

- Enzyme inhibition : Fluorogenic substrates to test activity against proteases or kinases.

- Cellular uptake : Radiolabeled or fluorescently tagged derivatives to assess permeability (e.g., Caco-2 monolayers for intestinal absorption).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between enantiomers of this compound?

- Methodological Answer : Perform comparative studies using enantiomerically pure samples:

- Pharmacophore mapping : Molecular docking to compare binding modes of (S)- and (R)-forms with target proteins (e.g., serotonin receptors or ion channels).

- Metabolic profiling : Incubate with liver microsomes to assess stereoselective metabolism (e.g., CYP450-mediated oxidation).

- In vivo pharmacokinetics : Track plasma concentration-time curves in rodent models to correlate enantiomeric ratios with efficacy .

Q. What computational methods are effective for predicting the environmental fate or degradation pathways of this compound?

- Methodological Answer : Use QSAR models and molecular dynamics simulations:

- Hydrolysis prediction : Evaluate susceptibility to hydrolysis at the amide bond under varying pH (e.g., half-life in aquatic environments).

- Photodegradation : Simulate UV-Vis spectra (TD-DFT) to identify reactive sites for radical formation.

- Biotic degradation : MetaPathway or BioTransformer tools to predict microbial metabolism products .

Q. How should researchers optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer : Employ formulation strategies:

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Salt formation : React with HCl or citric acid to improve crystallinity.

- Lyophilization : Stabilize the compound in PBS buffer for long-term storage. Monitor stability via accelerated degradation studies (40°C/75% RH for 3 months) .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental LogP values?

- Methodological Answer : Use orthogonal validation:

- Experimental LogP : Measure via shake-flask method (octanol/water partitioning).

- Theoretical adjustment : Apply correction factors in software like MarvinSuite or ACD/Labs for halogen and amide groups, which may deviate from additive models due to polarizability .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Answer : Combine:

- DSC/TGA : Identify melting points and thermal stability.

- PXRD : Detect crystal lattice variations (e.g., Form I vs. Form II).

- Raman spectroscopy : Resolve hydrogen-bonding patterns in solid state .

Safety and Handling

Q. What safety protocols are critical when handling this compound’s chloro-fluoro substituents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.